REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[C:5]([CH3:14])=[C:6]([CH:8]=[CH:9][C:10]=1[S:11][C:12]#N)[NH2:7].O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].CI>C(O)C>[CH3:1][O:2][CH2:3][C:4]1[C:5]([CH3:14])=[C:6]([CH:8]=[CH:9][C:10]=1[S:11][CH3:12])[NH2:7] |f:1.2.3.4.5.6.7.8.9.10.11.12|
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Name
|
|
Quantity
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29.1 g
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Type
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reactant
|
Smiles
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COCC=1C(=C(N)C=CC1SC#N)C
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
aqueous solution
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Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
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Name
|
|
Quantity
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21.9 g
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Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the mixture was reacted at room temperature for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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After completion of the reaction
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure, and water and chloroform
|
Type
|
ADDITION
|
Details
|
were added to the residue
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Type
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CUSTOM
|
Details
|
Then, the organic layer was separated
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Type
|
WASH
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Details
|
washed sequentially with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated sodium chloride aqueous solution and then dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure
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Name
|
|
Type
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product
|
Smiles
|
COCC=1C(=C(N)C=CC1SC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |